Challenges with higher esters or free acid: poor atom economy, corrosion, thermal inefficiency. Methyl fluoroacetate (MFA) solves these with ideal volatility and reactivity.
Methyl fluoroacetate (MFA) is a highly reactive, volatile fluorinated aliphatic ester (MW: 92.07 g/mol) utilized primarily as a foundational building block for introducing the fluoroacetyl (FCH2CO-) moiety in organic synthesis. As a colorless liquid with a boiling point of approximately 104.5 °C, it offers excellent volatility for distillation-based purification and continuous-flow reactions [1]. While historically studied for its high toxicity via aconitase inhibition, modern industrial procurement prioritizes MFA for its atom economy in transesterification and amidation reactions, as well as its emerging role as a functional co-solvent in advanced lithium-ion battery electrolytes [2]. Buyers must ensure rigorous containment protocols, but the compound's specific balance of electrophilicity, low molecular weight, and solvation properties makes it a critical raw material for high-yield fluorination workflows.
Generic substitution of methyl fluoroacetate with non-fluorinated analogs like methyl chloroacetate fundamentally alters the target molecule's metabolic stability and electrophilicity, failing to provide the specific C-F bond properties required in pharmaceutical and agrochemical downstream products [1]. Attempting to substitute MFA with higher esters, such as ethyl fluoroacetate (EFA), introduces process inefficiencies; EFA's higher boiling point (~119 °C) alters the thermal dynamics required for continuous reactive distillation, and its higher molecular mass reduces the atom economy of the fluoroacetyl transfer [2]. Furthermore, substituting MFA with free fluoroacetic acid introduces severe corrosion risks and complicates anhydrous enolate formation, making the methyl ester the necessary choice for moisture-sensitive, high-precision synthetic pathways.
In the synthesis of fluoroacetates via halogen exchange (Halex), the boiling point of the product is critical for continuous extraction. Methyl fluoroacetate boils at 104.5 °C, whereas its precursor, methyl chloroacetate, boils at 130 °C [1]. This 25.5 °C differential allows for highly efficient two-stage fractional condensation, where the unreacted chloro-precursor is refluxed while the fluorinated product is continuously distilled out of the reactor [2]. This thermal profile drives the equilibrium forward, ensuring high conversion rates and product purity that are more difficult to achieve with bulkier esters.
| Evidence Dimension | Boiling Point / Volatility Differential |
| Target Compound Data | MFA: 104.5 °C |
| Comparator Or Baseline | Methyl chloroacetate (Precursor): 130 °C |
| Quantified Difference | 25.5 °C lower boiling point for MFA |
| Conditions | Standard atmospheric pressure distillation |
Enables continuous reactive distillation, driving reaction equilibrium forward and reducing downstream purification costs.
For the synthesis of α-fluoro-β-amino acids, the choice of fluoroacetate ester significantly impacts stereocontrol. When methyl fluoroacetate is used to generate a metal α-fluoroenolate for addition to N-tert-butylsulfinyl imines, the reaction proceeds with remarkably high diastereoselectivity, achieving a d.r. of up to 95:3:2 and an 85% yield [1]. In contrast, historical baselines utilizing ethyl fluoroacetate for similar aldol-type additions yielded very poor stereoselectivity (syn/anti ratios of 1:1 to 1:3) [1]. The methyl ester provides a steric profile that is highly compatible with optimized chiral induction workflows.
| Evidence Dimension | Diastereoselectivity (d.r.) in enolate addition |
| Target Compound Data | MFA enolate addition: up to 95:3:2 d.r. |
| Comparator Or Baseline | EFA enolate baseline: 1:1 to 1:3 syn/anti ratio |
| Quantified Difference | Significant improvement in stereocontrol favoring the syn diastereomer |
| Conditions | LiHMDS, THF, -70 °C, addition to chiral imines |
Crucial for pharmaceutical procurement where high diastereomeric excess is mandatory for chiral fluorinated APIs.
Fluorinated acetates are increasingly procured to improve the safety and low-temperature performance of lithium-ion battery electrolytes. However, the degree of fluorination dictates salt solubility. Methyl fluoroacetate (MFA), containing a single fluorine atom, retains sufficient polarity to dissolve substantial amounts of lithium salts like LiBF4, acting as a functional solvent [1]. In contrast, highly fluorinated analogs such as methyl difluoroacetate (M2FA) and methyl trifluoroacetate (M3FA) exhibit excessively reduced solvation power and cannot dissolve LiBF4 effectively, restricting them to use only as inactive diluents[1].
| Evidence Dimension | Lithium salt (LiBF4) solubility |
| Target Compound Data | MFA: Dissolves substantial LiBF4 (functions as active solvent) |
| Comparator Or Baseline | M2FA / M3FA: Cannot dissolve LiBF4 (functions only as diluent) |
| Quantified Difference | Binary solubility threshold crossed (Soluble vs. Insoluble) |
| Conditions | Electrolyte formulation with LiBF4 salt at standard conditions |
Allows battery manufacturers to utilize MFA as an active co-solvent rather than just a dead-weight diluent in high-voltage cells.
In large-scale amidation or transesterification reactions where the goal is to transfer the fluoroacetyl group (FCH2CO-), the molecular weight of the ester directly impacts procurement efficiency. Methyl fluoroacetate has a molecular weight of 92.07 g/mol [2], whereas ethyl fluoroacetate weighs 106.10 g/mol[1]. Procuring the methyl ester provides approximately 15% more active fluoroacetyl equivalents per kilogram of raw material compared to the ethyl ester. This higher atom economy reduces both the mass of raw materials required and the volume of alcohol byproduct generated.
| Evidence Dimension | Active fluoroacetyl equivalents per kg |
| Target Compound Data | MFA: ~10.86 mol/kg |
| Comparator Or Baseline | EFA: ~9.42 mol/kg |
| Quantified Difference | ~15% higher molar efficiency per unit mass for MFA |
| Conditions | Bulk stoichiometric calculations for FCH2CO- transfer |
Directly lowers raw material mass requirements and byproduct waste volumes in industrial-scale synthesis.
Due to its ability to form metal α-fluoroenolates that undergo highly diastereoselective additions (up to 95:3:2 d.r.), methyl fluoroacetate is a primary precursor for synthesizing fluorinated amino acid derivatives. This is critical in pharmaceutical research for developing peptidomimetics with enhanced metabolic stability [1].
MFA is uniquely suited as a mono-fluorinated co-solvent in advanced battery formulations. Unlike di- or tri-fluorinated acetates, MFA maintains the ability to dissolve lithium salts (e.g., LiBF4) while reducing electrolyte flammability and viscosity, making it highly effective for high-voltage and low-temperature cell designs [2].
In industrial settings, MFA's specific boiling point (104.5 °C) makes it an excellent target for continuous reactive distillation from methyl chloroacetate (130 °C). This thermal profile allows chemical engineers to continuously extract the product, driving the reaction to completion and minimizing downstream purification steps [3].
Flammable;Acute Toxic;Irritant;Environmental Hazard